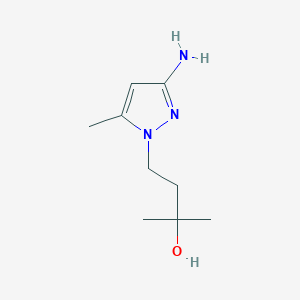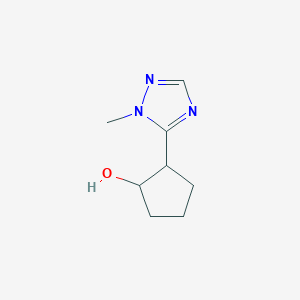
(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol is a complex organic compound characterized by a cyclopentane ring substituted with a thietan-3-ylamino group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the thietan-3-ylamino group and the hydroxymethyl group through subsequent reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Substitution: The thietan-3-ylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a cyclopentanone derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which (1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol exerts its effects depends on its interaction with molecular targets. The thietan-3-ylamino group may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological systems. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Cyclopentanol: A simpler analog with a hydroxyl group on the cyclopentane ring.
Thietan-3-ylamine: Contains the thietan-3-ylamino group but lacks the cyclopentane ring and hydroxymethyl group.
Cyclopentylmethanol: Similar structure but without the thietan-3-ylamino group.
Uniqueness
(1-Methyl-2-(thietan-3-ylamino)cyclopentyl)methanol is unique due to the combination of the cyclopentane ring, thietan-3-ylamino group, and hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H19NOS |
|---|---|
分子量 |
201.33 g/mol |
IUPAC名 |
[1-methyl-2-(thietan-3-ylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C10H19NOS/c1-10(7-12)4-2-3-9(10)11-8-5-13-6-8/h8-9,11-12H,2-7H2,1H3 |
InChIキー |
GVABDLXRFWZFJZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1NC2CSC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)





![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)






